4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid
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Overview
Description
6-Chloro-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a thiophene ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyrimidine with a thiophene boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophenes.
Scientific Research Applications
6-Chloro-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, or anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activities or receptor binding.
Mechanism of Action
The mechanism of action of 6-chloro-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Materials Science: In organic semiconductors, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.
Comparison with Similar Compounds
Similar Compounds
2-Thiopyrimidines: Compounds with a thiophene ring at the 2-position of the pyrimidine ring.
Chloropyrimidines: Compounds with a chlorine atom at various positions on the pyrimidine ring.
Uniqueness
6-Chloro-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid is unique due to the combination of the chlorine and thiophene substituents, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological or material properties .
Properties
Molecular Formula |
C9H5ClN2O2S |
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Molecular Weight |
240.67 g/mol |
IUPAC Name |
6-chloro-2-thiophen-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2S/c10-7-4-5(9(13)14)11-8(12-7)6-2-1-3-15-6/h1-4H,(H,13,14) |
InChI Key |
GRELXHASKHJTPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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